molecular formula C18H15N3O5S3 B7729707 MFCD02330914

MFCD02330914

Cat. No.: B7729707
M. Wt: 449.5 g/mol
InChI Key: VASQJKRDMQTYOT-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02330914 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02330914 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product formation through [specific reaction].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to maximize yield and minimize costs. The process often involves:

    Bulk synthesis: Using large quantities of starting materials.

    Purification: Employing techniques such as distillation or crystallization.

    Quality control: Ensuring the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02330914 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Reduced by [specific reducing agents] to yield [specific products].

    Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidation: Requires [oxidizing agent] under [conditions].

    Reduction: Involves [reducing agent] at [temperature and pressure].

    Substitution: Uses [substituting reagent] in [solvent] at [temperature].

Major Products

The major products formed from these reactions include [specific compounds], which are valuable in various applications.

Scientific Research Applications

MFCD02330914 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which MFCD02330914 exerts its effects involves interactions with specific molecular targets and pathways. It acts by:

    Binding to [specific target]: This interaction leads to [specific effect].

    Modulating [specific pathway]: Resulting in [specific outcome].

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S3/c22-14-6-5-11(21(25)26)9-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)27)10-12-3-2-8-28-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASQJKRDMQTYOT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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